molecular formula C14H13NO4S B6409245 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261907-33-8

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409245
CAS No.: 1261907-33-8
M. Wt: 291.32 g/mol
InChI Key: XIYPMYWHAXLBMQ-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid is a benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄S (monoisotopic mass: 215.025 g/mol). Its structure features a benzoic acid core substituted with an amino group at position 3 and a methylsulfonylphenyl group at position 5 (para to the sulfonyl group) . This compound has garnered attention in medicinal chemistry due to its role as an intermediate in synthesizing derivatives with anticancer properties. For example, derivatives such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid demonstrated 92% inhibition of HeLa cancer cells in vitro, attributed to histone deacetylase (HDAC) inhibition .

Properties

IUPAC Name

3-amino-5-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPMYWHAXLBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691643
Record name 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-33-8
Record name 5-Amino-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylsulfonylphenylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted aromatic compounds .

Scientific Research Applications

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-amino-5-(4-methylsulfonylphenyl)benzoic acid with related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₁₄H₁₃NO₄S 215.223 -NH₂ (C3), -SO₂CH₃-C₆H₄ (C5) Anticancer intermediate
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide C₁₂H₁₁N₂O₂S 259.29 Thiophene ring, -NH₂, -OCH₃ Antifungal/antibacterial precursor
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ 466.43 Triazine ring, formyl, methoxy groups Not reported (synthetic intermediate)
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid C₁₃H₁₂N₂O₅S 308.31 -NH₂ (C3), -SO₂NH₂ (C5), -O-C₆H₅ (C4) Diuretic agent (bumetanide analog)
3-Amino-5-(methylcarbamoyl)benzoic acid C₉H₁₀N₂O₃ 194.19 -NH₂ (C3), -CONHCH₃ (C5) Crystalline solid (mp 225–228°C)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃ in the target compound) enhance polarity and may improve membrane permeability compared to electron-donating groups like -OCH₃ .
  • The methylsulfonyl group in the target compound contributes to higher solubility in organic phases, as seen in emulsion liquid membrane extraction studies, where benzoic acid derivatives with larger distribution coefficients (e.g., m = 25.8 for benzoic acid vs. 1.2 for acetic acid) are extracted more efficiently .

Biological Activity

3-Amino-5-(4-methylsulfonylphenyl)benzoic acid, also referred to as Methylsulfonephenylaminobenzoic acid or 3-MSB, has garnered attention in the field of medicinal chemistry, particularly for its potential applications in oncology. This compound, with the molecular formula C14H13NO4S and a molecular weight of 303.33 g/mol, exhibits significant biological activity primarily through its inhibitory effects on cancer cell proliferation.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a methylsulfonyl phenyl moiety, which contribute to its unique biological properties. It is a white powder with a melting point between 188°C and 192°C and has limited solubility in water (0.05 g/L), although it is soluble in organic solvents like ethanol and methanol.

Research indicates that this compound inhibits cancer cell growth by targeting enzymes involved in nucleotide biosynthesis. These enzymes are crucial for DNA replication and cell division, making this compound a promising candidate for cancer therapeutics. The inhibition of these enzymatic pathways disrupts the proliferation of cancer cells, positioning it as a potential anti-cancer agent.

Anticancer Activity

The anticancer efficacy of this compound has been demonstrated through various studies:

  • Cell Proliferation Inhibition : In vitro studies reveal that the compound effectively inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines indicate significant potency against tumor growth .
  • Mechanistic Insights : The compound's mechanism involves interference with nucleotide synthesis pathways, which are essential for rapidly dividing cancer cells. This action may also lead to apoptosis in malignant cells, enhancing its therapeutic potential.

Comparative Studies

A comparative analysis with similar compounds shows that this compound exhibits superior activity due to its specific structural features:

Compound NameMolecular FormulaUnique Features
3-Amino-5-nitrobenzoic acidC7H6N2O4Contains a nitro group affecting reactivity
3-Amino-5-(4-carboxyphenyl)benzoic acidC14H13NO4Carboxylic acid group enhances solubility
3-Amino-5-methylbenzoic acidC8H9NO2Simpler structure with fewer functional groups
3-Amino-4-phenoxy-5-sulfamoylbenzoic acidC13H12N2O5SSulfamoyl group adds antibacterial properties

The unique combination of functional groups in this compound enhances its anticancer properties compared to structurally similar compounds.

Research Findings

Further investigations into the biological activity of this compound have revealed:

  • Enzymatic Interactions : Current studies focus on how this compound interacts with specific enzymes involved in nucleotide metabolism. Understanding these interactions is crucial for assessing its efficacy and potential side effects when used in combination with other therapeutic agents .
  • Potential Side Effects : While promising as an anticancer agent, ongoing research aims to elucidate any possible adverse effects associated with its use, particularly in combination therapies.

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